molecular formula C33H25N3 B1499643 quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-

quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-

Cat. No.: B1499643
M. Wt: 463.6 g/mol
InChI Key: RRISHVSSKVNLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is a complex organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- typically involves multi-step organic reactions. One common approach is the condensation of 1-trityl-1H-imidazole-4-carbaldehyde with a suitable quinoline derivative under basic conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the formation of the vinyl linkage between the imidazole and quinoline rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(1-phenyl-1H-imidazol-4-yl)-vinyl]-quinoline
  • 4-[1-(1-benzyl-1H-imidazol-4-yl)-vinyl]-quinoline
  • 4-[1-(1-methyl-1H-imidazol-4-yl)-vinyl]-quinoline

Uniqueness

quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is unique due to the presence of the trityl group, which can enhance its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.

Properties

Molecular Formula

C33H25N3

Molecular Weight

463.6 g/mol

IUPAC Name

4-[1-(1-tritylimidazol-4-yl)ethenyl]quinoline

InChI

InChI=1S/C33H25N3/c1-25(29-21-22-34-31-20-12-11-19-30(29)31)32-23-36(24-35-32)33(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-24H,1H2

InChI Key

RRISHVSSKVNLMP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=NC2=CC=CC=C12)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Quinolin-4-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol (Intermediate G3) (4.78 g, 9.93 mmol) in dichloromethane (100 mL) was treated with triethylamine (11.0 mL, 78.9 mmol) at 0° C. Methanesulfonyl chloride (MsCL) (2.3 mL, 29.7 mmol) was added via syringe and the mixture was stirred for 2 h. (see procedure found in Toshima, K et al J Amer. Chem. Soc. 1995 117, 10825; incorporated herein by reference). The mixture was subjected to a typical aqueous work-up. The crude material was purified by chromatography on silica gel with 2% NH3-MeOH: dichloromethane to give 4-[1-(1-trityl-1H-imidazol-4-yl)-vinyl]-quinoline (Intermediate G4) as a tan solid, 3.51 g (76%).
Name
1-Quinolin-4-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

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